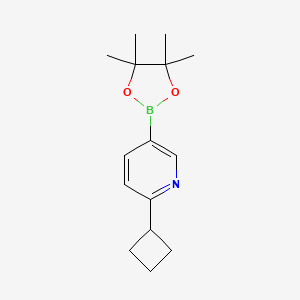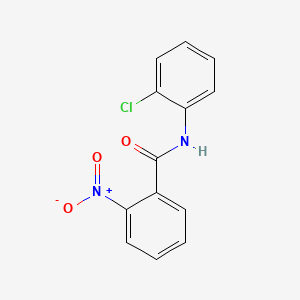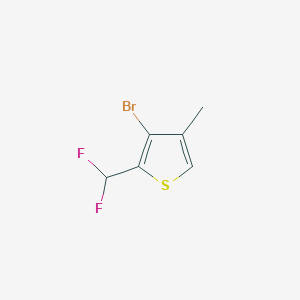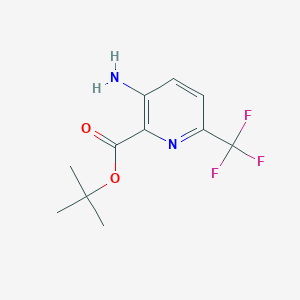
2-Cyclobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a related compound with the CAS Number: 1360914-08-4 . It has a molecular weight of 182.07 and its InChI Code is 1S/C10H19BO2/c1-9(2)10(3,4)13-11(12-9)8-6-5-7-8/h8H,5-7H2,1-4H3 .
Synthesis Analysis
While specific synthesis methods for “2-Cyclobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” were not found, a related compound “Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate” is known to be synthesized through two substitution reactions .Molecular Structure Analysis
The molecular structure of “2-cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” has been confirmed by FTIR, 1H and 13C NMR spectroscopy, and MS .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” were not found, it’s worth noting that arylboronic acids and esters, which include compounds like this, are used for a variety of transformations, most notably the Suzuki-Miyaura cross-coupling reaction .Physical And Chemical Properties Analysis
The compound “2-cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is known to be a liquid at room temperature . It should be stored in an inert atmosphere and in a freezer, under -20C .科学的研究の応用
Synthesis and Chemical Characterization
The synthesis of complex chemical structures often involves the use of specific compounds as building blocks or intermediates. For example, studies have detailed the synthesis and characterization of heteroleptic cyclometalated complexes, demonstrating the importance of ancillary ligands in color tuning for applications in light-emitting devices and biological labeling (Stagni et al., 2008). Such research underscores the role of precisely engineered compounds in developing materials with desirable photophysical properties.
Molecular Structure Analysis
The detailed analysis of molecular structures through techniques like X-ray diffraction and DFT studies reveals the physicochemical properties of compounds. For instance, studies on boric acid ester intermediates have shown how structural confirmation and conformational analyses can lead to a deeper understanding of molecular reactivity and stability (Huang et al., 2021). These insights are crucial for the rational design of new compounds with tailored properties.
Catalysis and Reaction Mechanisms
Compounds featuring boronic acid groups have been identified as catalysts in [2 + 2] photodimerization reactions, showcasing their utility in directing covalent bond formation (Campillo-Alvarado et al., 2018). Such studies not only highlight the functional versatility of these compounds but also their potential in facilitating environmentally friendly chemical syntheses.
Supramolecular Chemistry
The construction of supramolecular structures and the exploration of their responsive behaviors under various stimuli are key areas of interest in modern chemistry. Compounds with pyridine groups have been utilized to form environmentally responsive pseudorotaxanes, demonstrating their capability to undergo reversible transformations in response to external factors like pH and temperature (Gong et al., 2011).
Safety and Hazards
The compound “2-cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” has several hazard statements including H227, H315, H319, and H335 . Precautionary measures include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .
特性
IUPAC Name |
2-cyclobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO2/c1-14(2)15(3,4)19-16(18-14)12-8-9-13(17-10-12)11-6-5-7-11/h8-11H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEDOUUYDZGFKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-butyl-N-ethyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2863281.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(4-fluorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]acetamide](/img/no-structure.png)
![2-Oxa-5-azaspiro[3.5]nonane-6,8-dione](/img/structure/B2863288.png)



![6-({4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}sulfonyl)-1,3-benzothiazol-2(3H)-one](/img/structure/B2863297.png)

![N-(4-methoxybenzyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2863299.png)
![3-(4-ethoxyphenyl)-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2863300.png)
